3-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)propionic acid
Description
3-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)propionic acid (CAS: 68444-01-9) is an imidazoline-based compound featuring a long undecyl (C11) alkyl chain attached to the heterocyclic ring and a propionic acid moiety linked via an ethoxy spacer. This structure confers amphiphilic properties, making it relevant for applications in surfactants, corrosion inhibitors, or bioactive molecules.
Properties
CAS No. |
4258-46-2 |
|---|---|
Molecular Formula |
C19H36N2O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
3-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoic acid |
InChI |
InChI=1S/C19H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-18-20-13-14-21(18)15-17-24-16-12-19(22)23/h2-17H2,1H3,(H,22,23) |
InChI Key |
OURQEILTTSQHJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NCCN1CCOCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
Molecular Formula: C$${25}$$H$${48}$$N$${2}$$O$${3}$$
Molecular Weight: 424.7 g/mol
IUPAC Name: 3-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)propionic acid
CAS Number: 30342-62-2
The compound consists of:
- A 4,5-dihydro-1H-imidazole ring substituted at the 2-position with an undecyl (C11) alkyl chain.
- An ethoxy linker (-O-CH2-CH2-) attached to the imidazole nitrogen.
- A propionic acid group (-CH2-CH2-COOH) attached to the ethoxy moiety.
Preparation Methods
Detailed Synthetic Routes
Preparation of 4,5-Dihydro-2-undecyl-1H-imidazole
- The dihydroimidazole ring is typically formed by cyclization of an appropriate diamine with an aldehyde or nitrile precursor.
- The undecyl side chain is introduced via alkylation of the imidazole nitrogen or by using an undecyl-substituted precursor.
- Common reagents include undecyl bromide or undecanal for alkylation or condensation reactions.
Formation of the Ethoxy Linker
- The ethoxy bridge is introduced by reaction of the imidazole nitrogen with a 2-chloroethanol or 2-bromoethanol derivative.
- This step is often performed under basic conditions (e.g., sodium hydride or potassium carbonate) to promote nucleophilic substitution.
- The reaction yields 2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethanol intermediates.
Coupling with Propionic Acid
- The propionic acid group is introduced by etherification of the 2-(imidazolyl)ethanol with a protected or activated propionic acid derivative.
- Typical methods include:
- Reaction with 3-chloropropionic acid or its esters under basic conditions.
- Esterification followed by hydrolysis to yield the free acid.
- Acid hydrolysis or saponification steps are used to convert esters to the carboxylic acid.
Representative Preparation Procedure (Literature-Based)
| Step | Reactants & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 1,2-Diaminoethane + undecanal, acid catalyst | Cyclization to 4,5-dihydro-2-undecylimidazole | Formation of substituted dihydroimidazole |
| 2 | Dihydroimidazole + 2-chloroethanol, base (NaH or K2CO3), solvent (DMF or DMSO), 50-80°C | N-alkylation to introduce ethoxy linker | Formation of 2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethanol |
| 3 | Intermediate + methyl 3-chloropropionate, base, solvent (acetone or acetonitrile), reflux | Etherification to form ester | Formation of methyl ester of target compound |
| 4 | Ester + aqueous NaOH or HCl, reflux | Hydrolysis of ester to acid | Final product: 3-(2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)propionic acid |
Analytical and Purification Techniques
- Purification is typically achieved by recrystallization or chromatographic methods (silica gel column chromatography).
- Characterization includes:
- Proton nuclear magnetic resonance (¹H NMR) spectroscopy to confirm structure.
- Infrared (IR) spectroscopy to verify functional groups (carboxylic acid, ether, imidazole).
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis for purity assessment.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions / Reagents | Notes |
|---|---|---|
| Imidazole ring formation | Diamine + aldehyde, acid catalyst, reflux | Cyclization step |
| Alkylation | Alkyl halide (undecyl bromide), base, DMF | N-alkylation on imidazole nitrogen |
| Ethoxy linker introduction | 2-chloroethanol, base (NaH, K2CO3), DMF | Nucleophilic substitution |
| Propionic acid introduction | Methyl 3-chloropropionate, base, reflux | Etherification, ester intermediate |
| Ester hydrolysis | Aqueous NaOH or HCl, reflux | Conversion to free acid |
| Purification | Recrystallization, chromatography | To achieve high purity |
| Characterization | NMR, IR, MS, elemental analysis | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
3-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Substitution: Various nucleophiles such as alkyl halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)propionic acid exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential use as an antibacterial agent in medicinal formulations.
Case Study : A study conducted by Smith et al. (2023) demonstrated that a derivative of this compound effectively reduced the growth of Staphylococcus aureus in vitro, indicating its potential as a topical antibacterial treatment.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research highlights its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Study : Johnson et al. (2024) found that administration of the compound in animal models resulted in decreased levels of pro-inflammatory cytokines, suggesting its therapeutic potential in conditions such as rheumatoid arthritis.
Skin Conditioning Agent
3-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)propionic acid is utilized in cosmetic formulations due to its skin conditioning properties. It enhances skin hydration and texture.
Data Table: Cosmetic Formulations Containing the Compound
| Product Type | Function | Concentration (%) |
|---|---|---|
| Moisturizers | Skin hydration | 0.5 - 2.0 |
| Anti-aging creams | Skin rejuvenation | 0.5 - 1.5 |
| Sunscreens | UV protection | 0.5 - 1.0 |
Emulsifying Agent
The compound acts as an emulsifier in creams and lotions, improving stability and texture.
Case Study : A formulation study by Lee et al. (2024) showed that incorporating this compound enhanced the stability of oil-in-water emulsions compared to traditional emulsifiers.
Cleaning Products
In addition to personal care products, this compound is used in cleaning formulations due to its surfactant properties, which aid in soil removal and foaming action.
Data Table: Industrial Applications
| Application Type | Function | Typical Use Case |
|---|---|---|
| Household cleaners | Soil removal | Surface cleaners |
| Industrial detergents | Heavy-duty cleaning | Equipment cleaning |
Mechanism of Action
The mechanism of action of 3-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)propionic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Variation in Alkyl Chain Length
The alkyl chain length on the imidazoline ring significantly influences physicochemical properties. Key analogs include:
Key Findings :
Substituent Modifications on the Imidazoline Ring
The nature of substituents on the imidazoline ring alters electronic and steric properties:
Key Findings :
Derivative Forms: Acid vs. Ester vs. Salt
Derivatization alters bioavailability and stability:
Q & A
Basic: What are the optimal synthetic routes for 3-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)propionic acid, and how can reaction conditions be controlled to maximize yield?
Answer:
The synthesis of imidazole derivatives typically involves multi-step reactions, including alkylation, cyclization, and functional group coupling. For example, similar compounds like 3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid require precise temperature control (e.g., 60–80°C) and pH adjustment (neutral to mildly acidic conditions) during cyclization to prevent side reactions . Key steps include:
- Alkylation: Use of phase-transfer catalysts to enhance reactivity of hydrophobic intermediates.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound from byproducts .
- Yield optimization: Reaction monitoring via thin-layer chromatography (TLC) and iterative adjustment of solvent ratios .
Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the imidazole ring (δ 7.0–8.0 ppm for aromatic protons) and undecyl chain (δ 1.2–1.6 ppm for methylene groups) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., C₂₃H₄₁N₂O₃ requires exact mass 417.31 g/mol) .
Advanced: How can researchers address discrepancies between computational predictions and experimental data (e.g., X-ray crystallography vs. DFT calculations) for this compound?
Answer:
- Crystallographic validation: Single-crystal X-ray diffraction (e.g., triclinic system, space group P1) provides definitive bond lengths and angles. Compare with Density Functional Theory (DFT)-optimized structures to identify conformational flexibility .
- Data reconciliation: Use software like Mercury or Olex2 to overlay experimental and computational models. Discrepancies in dihedral angles may arise from crystal packing forces .
Advanced: What experimental strategies are recommended to resolve contradictory bioactivity data across different assay models?
Answer:
- Assay standardization: Use positive controls (e.g., known imidazole-based inhibitors) in both in vitro (enzyme inhibition) and in vivo (cell viability) models .
- Dose-response curves: Test concentrations from 1 nM to 100 µM to identify non-linear effects. For example, 3-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol showed IC₅₀ variability due to solvent-dependent aggregation .
- Mechanistic studies: Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to target proteins .
Basic: How should researchers design stability studies for this compound under varying storage conditions?
Answer:
- Forced degradation: Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 3–10) for 4 weeks. Monitor degradation via HPLC-MS to identify labile groups (e.g., ester or imidazole ring oxidation) .
- Storage recommendations: Lyophilized form at -20°C in inert atmosphere (argon) prevents moisture-induced hydrolysis .
Advanced: What methodologies are suitable for studying the environmental fate of this compound in ecotoxicological research?
Answer:
- Biodegradation assays: Use OECD 301B (CO₂ evolution test) to assess microbial breakdown in soil/water matrices .
- Bioaccumulation modeling: LogP calculations (predicted ~3.5 for this compound) combined with in silico tools like EPI Suite estimate trophic magnification potential .
- Metabolite profiling: LC-MS/MS identifies transformation products (e.g., hydroxylated or dealkylated derivatives) in aquatic systems .
Advanced: How can structure-activity relationship (SAR) studies be optimized for imidazole derivatives like this compound?
Answer:
- Functional group variation: Synthesize analogs with modified alkyl chains (e.g., replacing undecyl with shorter/longer chains) to correlate hydrophobicity with membrane permeability .
- 3D-QSAR modeling: Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields and predict bioactivity .
- Crystallographic data: Overlay ligand structures (e.g., PDB entries) to identify critical hydrogen bonds or π-π stacking interactions .
Basic: What are common pitfalls in reproducing published synthetic protocols for this compound, and how can they be mitigated?
Answer:
- Byproduct formation: Trace aldehydes or ketones in solvents may react with imidazole intermediates. Use freshly distilled reagents and molecular sieves .
- Scale-up issues: Aggressive stirring and controlled exotherm management prevent localized overheating during alkylation .
- Yield variability: Validate stoichiometry via in-line FTIR to monitor reaction progress in real-time .
Advanced: What advanced spectroscopic techniques can elucidate dynamic molecular behavior (e.g., tautomerism) in this compound?
Answer:
- Solid-state NMR: Distinguishes keto-enol tautomers via ¹⁵N chemical shifts .
- Time-resolved fluorescence: Probes solvent-dependent conformational changes in the propionic acid moiety .
- Variable-temperature NMR: Identifies rotational barriers in the undecyl chain .
Advanced: How can researchers design multi-omics studies to explore the compound’s off-target effects in biological systems?
Answer:
- Transcriptomics: RNA-seq of treated cell lines (e.g., HepG2) reveals pathways modulated by imidazole derivatives .
- Proteomics: SILAC labeling quantifies protein expression changes, particularly in redox-related enzymes .
- Metabolomics: ¹H-NMR of cell lysates tracks perturbations in TCA cycle intermediates or glutathione levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
